molecular formula C12H14O8 B3326807 2-Hydroxyphenyl-beta-D-glucopyranosiduronic acid CAS No. 28623-57-6

2-Hydroxyphenyl-beta-D-glucopyranosiduronic acid

Cat. No.: B3326807
CAS No.: 28623-57-6
M. Wt: 286.23 g/mol
InChI Key: ICPYZFZFSLTYID-GOVZDWNOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyphenyl-beta-D-glucopyranosiduronic acid typically involves the glycosylation of baicalein with glucuronic acid. The reaction conditions often include the use of catalysts such as trifluoromethanesulfonic acid or other strong acids to facilitate the glycosylation process .

Industrial Production Methods

Industrial production of this compound involves the extraction of baicalin from the roots of Scutellaria baicalensis. The extraction process includes steps such as drying, grinding, and solvent extraction using ethanol or methanol. The extract is then purified using techniques like column chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyphenyl-beta-D-glucopyranosiduronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyphenyl-beta-D-glucopyranosiduronic acid has a wide range of scientific research applications:

    Chemistry: Used as a standard in analytical chemistry for the quantification of flavonoids.

    Biology: Studied for its effects on cellular processes such as apoptosis and inflammation.

    Medicine: Investigated for its potential therapeutic effects in conditions like cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Used in the formulation of dietary supplements and herbal medicines.

Mechanism of Action

The mechanism of action of 2-Hydroxyphenyl-beta-D-glucopyranosiduronic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyphenyl-beta-D-glucopyranosiduronic acid is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone form, baicalein. This structural modification also contributes to its distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-hydroxyphenoxy)oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O8/c13-5-3-1-2-4-6(5)19-12-9(16)7(14)8(15)10(20-12)11(17)18/h1-4,7-10,12-16H,(H,17,18)/t7-,8-,9+,10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPYZFZFSLTYID-GOVZDWNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001009411
Record name Catechol Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001009411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28623-57-6
Record name 2-Hydroxyphenyl β-D-glucopyranosiduronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28623-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucopyranosiduronic acid, o-hydroxyphenyl-, beta-D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028623576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Catechol Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001009411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxyphenyl-beta-D-glucopyranosiduronic acid
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Reactant of Route 6
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Customer
Q & A

Q1: What is the role of catechol glucuronidation in the metabolism of quinone-containing compounds?

A: Catechol glucuronidation represents a significant metabolic pathway for quinones, as evidenced by research using tanshinone IIA (TS) as a model compound []. This process involves a two-step mechanism: 1. Reduction: The enzyme NAD(P)H dependent quinone oxidoreductase (NQO1) catalyzes the reduction of the quinone moiety to a catechol intermediate. 2. Glucuronidation: The catechol intermediate, which is highly unstable and readily autoxidizes back to the quinone form, is rapidly conjugated with glucuronic acid, forming stable catechol glucuronide metabolites. This conjugation process is crucial for detoxification and elimination of quinones from the body [].

Q2: Can you provide an example of how catechol glucuronides exert their biological effects?

A: Research on sesamin, a lignan found in sesame seeds, reveals that its catechol glucuronide metabolites possess anti-inflammatory properties []. Specifically, the monocatechol derivative SC1, (7α,7'α,8α,8'α)-3,4-dihydroxy-3',4'-methylenedioxy-7,9':7',9-diepoxylignane, exhibits potent anti-inflammatory activity after being metabolized into its glucuronide form. This effect is attributed to the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cells. This inhibition occurs through the suppression of inducible NO synthase (iNOS) and interferon-β (IFN-β) expression, key players in the inflammatory response []. Notably, the anti-inflammatory effect of SC1 glucuronides is time-dependent and linked to the intracellular accumulation of both SC1 and its methylated derivative. Inhibiting β-glucuronidase, an enzyme that cleaves glucuronide conjugates, diminishes the anti-inflammatory effect, highlighting the importance of the glucuronide moiety for activity [].

Q3: How do age-related changes in metabolism affect the formation of catechol glucuronides?

A: Studies in mice demonstrate that age significantly influences the metabolism and disposition of benzene, a known toxicant metabolized to catechol and subsequently glucuronidated []. When exposed to benzene, 18-month-old mice exhibit decreased urinary excretion of benzene metabolites, including catechol glucuronide, compared to their younger (3-month-old) counterparts. This suggests that aging may lead to a reduced capacity for the detoxification and elimination of benzene, potentially increasing susceptibility to its toxic effects [].

Q4: What analytical techniques are commonly employed for studying catechol glucuronides?

A: A combination of liquid chromatography coupled with mass spectrometry (LC-MS/MS) has been successfully employed to determine the levels of phenolic metabolites, including catechol glucuronide, in human blood and plasma samples []. This technique allows for the sensitive and specific quantification of these metabolites, providing valuable insights into their pharmacokinetic profiles. Additionally, dried blood spot (DBS) cards, coupled with LC-MS/MS analysis, have emerged as a less invasive alternative to traditional venipuncture for studying the bioavailability of dietary polyphenols and their metabolites, including catechol glucuronide, in human blood [].

Q5: Are there other examples of drugs that form catechol glucuronide metabolites?

A: Yes, 5,5-diphenylhydantoin (DPH), an anticonvulsant drug, has been shown to be metabolized to a catechol glucuronide metabolite identified in rat bile using gas chromatography (GC) and mass spectrometry (MS) []. This finding highlights that glucuronidation, specifically catechol glucuronidation, plays a crucial role in the detoxification and elimination of diverse xenobiotics, including pharmaceuticals, from the body.

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